(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
(3S)-3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUFWKWMUILCMD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-2-one and 4-piperidone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction. This is achieved by reacting (S)-pyrrolidin-2-one with a suitable nucleophile under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a strong base and elevated temperatures to facilitate ring closure.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through selective oxidation using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways.
Pathways Involved: It can influence neurotransmitter release, receptor activation, and enzyme inhibition, leading to various physiological effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table compares “(S)-3-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one” with structurally related compounds, emphasizing differences in substituents, stereochemistry, and physicochemical properties:
Substituent Effects on Pharmacological Profiles
- Piperidine vs.
- Hydroxy Group Position : The 3-hydroxy configuration in the reference compound may favor hydrogen bonding with target proteins compared to the 4-hydroxy analog, which could exhibit altered metabolic pathways .
- Salt Forms : Hydrochloride salts (e.g., 941672-66-8) improve aqueous solubility, a critical factor for oral bioavailability in drug development .
Stereochemical Considerations
The (S)-configuration at the 3-hydroxy position distinguishes the reference compound from analogs like 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one (R-configuration). Enantiomeric differences can drastically affect binding to chiral targets; for example, (S)-enantiomers often exhibit higher affinity for serotonin or dopamine receptors compared to (R)-forms .
Physicochemical Properties
- Lipophilicity : Aromatic substituents (e.g., diphenylacetamide in 178419-59-5) increase logP values, enhancing membrane permeability but risking off-target interactions .
Actividad Biológica
Overview
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chiral compound notable for its structural complexity, featuring both piperidine and pyrrolidinone moieties. Its molecular formula is , and it has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure includes a hydroxyl group at the 3-position of the pyrrolidine ring, which influences its biological activity. The presence of both piperidine and pyrrolidine rings contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 1253792-24-3 |
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including neurotransmitter receptors and enzymes. This interaction can modulate various physiological pathways, influencing neurotransmitter release and receptor activation.
Potential Targets:
- Receptors : It may act on various neurotransmitter receptors, impacting signaling pathways.
- Enzymes : The compound could inhibit specific enzymes, altering metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may have antiviral effects, although detailed mechanisms remain to be elucidated.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it is being investigated for potential applications in treating neurological disorders.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial pathogens, suggesting potential use in developing new antibacterial agents .
Study on Antiviral Activity
A study explored the antiviral potential of this compound derivatives against various viral strains. The results indicated that certain modifications to the compound enhanced its efficacy against specific viruses, highlighting the importance of structural optimization in drug development.
Neuropharmacological Research
Research focusing on the neuropharmacological profile of this compound demonstrated its ability to modulate neurotransmitter systems. In vitro studies showed that it could enhance dopamine release in neuronal cultures, suggesting potential applications in treating conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | Hydroxyl and piperidine groups | Used in synthesizing other biologically active compounds |
| 3-Hydroxy-N-methylpiperidine | Methyl substitution on piperidine | Exhibits different pharmacological profiles |
| N-(4-Pyridyl)pyrrolidine | Pyridine instead of piperidine | Potential applications in neuropharmacology |
| 1-(Pyridin-4-YL)pyrrolidin-2-one | Similar backbone but different substituents | Known for selective inhibition of specific enzymes |
Q & A
Q. What are the recommended safety protocols for handling (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation exposure .
- First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for ≥15 minutes with water and seek medical attention. For inhalation, move to fresh air and administer artificial respiration if necessary .
- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption or degradation .
Q. How is this compound synthesized, and what intermediates are involved?
Answer:
- Key Steps :
- Protection of Hydroxyl Groups : Use trityl (triphenylmethyl) groups to protect reactive hydroxyl moieties during synthesis (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone as an intermediate) .
- Cyclization and Deprotection : Acidic or basic conditions (e.g., HCl in water at 50°C) facilitate cyclization and subsequent deprotection, yielding the final compound .
- Yield Optimization : Typical yields range from 50–60%, with purification via recrystallization or chromatography .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of this compound?
Answer:
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Alternatively, employ chiral auxiliaries (e.g., (S)-proline derivatives) during synthesis to enforce stereochemical control .
- Crystallization Strategies : Salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess (ee) by selective crystallization of the desired (S)-enantiomer .
- Quality Control : Validate purity using polarimetry or circular dichroism (CD) spectroscopy .
Q. What analytical techniques resolve data contradictions in impurity profiling of this compound?
Answer:
- Multi-Technique Approach :
- XRPD : Identifies crystalline impurities (e.g., polymorphs) by comparing diffraction patterns with reference standards .
- HPLC-MS : Detects organic impurities (e.g., unreacted intermediates) with mass accuracy ≤2 ppm .
- NMR Spectroscopy : Resolves structural ambiguities (e.g., regioisomers) via 2D-COSY or NOESY experiments .
- Contradiction Management : Cross-validate results using orthogonal methods (e.g., combine XRPD with thermal gravimetric analysis (TGA) to distinguish hydrate vs. anhydrous forms) .
Q. How do structural modifications to the pyrrolidin-2-one ring affect pharmacological activity?
Answer:
- SAR Studies :
- Hydroxyl Group Substitution : Replacement of the 3-hydroxy group with alkyl/aryl groups (e.g., methyl, phenyl) alters hydrogen-bonding interactions, impacting target binding (e.g., CRF-1 receptor antagonism) .
- Piperidine Ring Modifications : Introducing fluorinated or chlorinated substituents (e.g., 6-fluoro or 5-chloro groups) enhances metabolic stability and bioavailability .
- In Vivo Testing : Use rodent models to assess pharmacokinetic parameters (e.g., AUC, Cmax) and correlate with structural changes .
Q. What parameters are critical during scale-up synthesis to ensure batch consistency?
Answer:
- Process Controls :
- Quality Metrics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
